REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=1[N:15]([CH2:21][CH2:22][CH2:23][O:24][CH3:25])[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:25][O:24][CH2:23][CH2:22][CH2:21][N:15]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH3:14])[CH:10]=2)[C:17]([CH3:19])([CH3:18])[C:16]1=[O:20] |f:0.1,4.5.6|
|
Name
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1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
|
Quantity
|
0.226 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.497 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.116 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)N(C(C(C)C)=O)CCCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. over 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice-water (250 ml)
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Type
|
EXTRACTION
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Details
|
extracted with tert-butyl methyl ether (2×250 ml)
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Type
|
WASH
|
Details
|
The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCN1C(C(C2=CC=C(C=C12)C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |